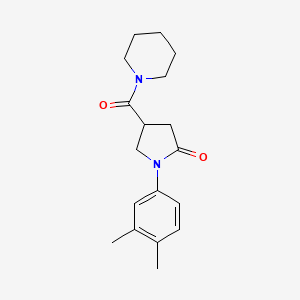
1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that belongs to the class of pyrrolidinones. DMPP has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system. Upon binding to nAChRs, this compound induces the opening of the ion channel, leading to the influx of cations such as sodium and calcium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. This compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline in the brain. This compound has also been shown to increase the contractility of smooth muscle cells in the gastrointestinal tract and the urinary bladder. Additionally, this compound has been shown to modulate the immune response by affecting the function of immune cells such as T cells and macrophages.
実験室実験の利点と制限
1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has several advantages and limitations for lab experiments. The main advantage of this compound is its high potency and selectivity for nAChRs, which allows for the precise modulation of neuronal activity. This compound is also relatively stable and easy to handle, making it a convenient tool for pharmacological studies. However, this compound has several limitations, including its short duration of action and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone. One potential direction is the development of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of nAChRs in different pathological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound as a therapeutic agent for the treatment of neurological and psychiatric disorders should be explored further.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound acts as an agonist of nAChRs, leading to the depolarization of the cell membrane and the generation of an action potential. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, this compound has the potential to be a valuable pharmacological tool for the investigation of the role of nAChRs in different physiological and pathological conditions.
合成法
The synthesis of 1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone involves the reaction of 3,4-dimethylphenylacetic acid with phosgene, followed by the reaction of the resulting acid chloride with piperidine. The final product is obtained by the reaction of the intermediate with pyrrolidine. The overall yield of this compound is approximately 50%.
科学的研究の応用
1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been extensively studied in scientific research due to its potential applications in various fields. This compound has been used as a pharmacological tool to investigate the role of nicotinic acetylcholine receptors (nAChRs) in different physiological and pathological conditions. This compound is a potent agonist of nAChRs, which are involved in the regulation of neurotransmitter release and neuronal excitability.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-7-16(10-14(13)2)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCTVSLKOAAPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxybenzoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431599.png)
![N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431607.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431633.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B5431641.png)
![8-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5431645.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)
![2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5431661.png)

![5-amino-3-{2-[4-(4-benzyl-1-piperidinyl)-3-nitrophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5431667.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5431685.png)
![N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine](/img/structure/B5431695.png)